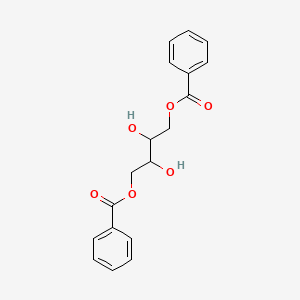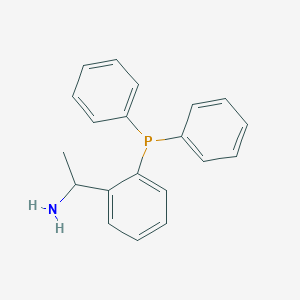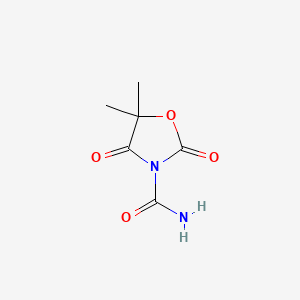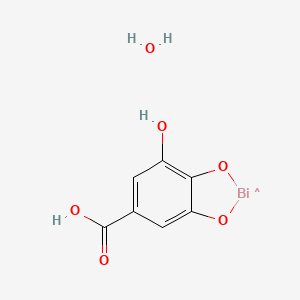
1,2,3,4-Butanetetrol, 1,4-dibenzoate, (R*,R*)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is an organic compound with the molecular formula C18H18O6 It is a derivative of butane-1,4-diol, where the hydroxyl groups at positions 2 and 3 are esterified with benzoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate typically involves the esterification of (2S,3S)-2,3-dihydroxybutane-1,4-diol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bonds. The reaction mixture is heated under reflux conditions to ensure complete conversion of the diol to the dibenzoate ester .
Industrial Production Methods
Industrial production of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzoate groups under basic conditions.
Major Products Formed
Oxidation: The major products are diketones or carboxylic acids, depending on the extent of oxidation.
Reduction: The major products are diols or alcohols.
Substitution: The major products are the corresponding substituted esters or amides.
Aplicaciones Científicas De Investigación
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: It is used in the production of polymers, resins, and other materials with specific properties
Mecanismo De Acción
The mechanism of action of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release benzoic acid and the corresponding diol, which can then participate in various biochemical processes. The hydroxyl groups can form hydrogen bonds with enzymes or other proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate: The enantiomer of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate with similar chemical properties but different biological activity.
Meso-2,3-Dihydroxybutane-1,4-diyl dibenzoate: A diastereomer with different stereochemistry and potentially different reactivity.
Uniqueness
(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereoselective reactions and developing chiral drugs and materials .
Propiedades
IUPAC Name |
(4-benzoyloxy-2,3-dihydroxybutyl) benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOUKNAKSJTIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[18-(1-Carboxyethyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid](/img/structure/B13391217.png)
![Methyl 3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate](/img/structure/B13391218.png)
![9-[2,3-bis-O-(phenylcarbonyl)pentofuranosyl]-N,N-bis(phenylcarbonyl)-9H-purin-6-amine](/img/structure/B13391225.png)
![L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester](/img/structure/B13391231.png)
![sodium;4-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoate](/img/structure/B13391237.png)
![8-[2-(2-Carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid](/img/structure/B13391238.png)

![2-chloro-N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13391259.png)

![N-[9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13391266.png)
![2-[2-Hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid](/img/structure/B13391267.png)

![[3,4-Dihydroxy-5-[[3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxolan-3-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B13391275.png)
![2-[[5-hydroxy-7-(hydroxymethyl)-4a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13391283.png)
